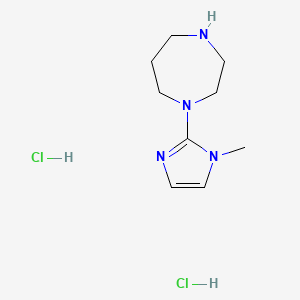
1-(1-methyl-1H-imidazol-2-yl)-1,4-diazepane dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Methyl-1H-imidazol-2-yl)-1,4-diazepane dihydrochloride is a chemical compound that features both imidazole and diazepane rings
准备方法
The synthesis of 1-(1-methyl-1H-imidazol-2-yl)-1,4-diazepane dihydrochloride typically involves the following steps:
Synthetic Routes: The preparation begins with the formation of the imidazole ring, followed by the introduction of the diazepane moiety. Common starting materials include 1-methylimidazole and appropriate diazepane precursors.
Reaction Conditions: The reactions are usually carried out under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial-scale production may involve continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.
化学反应分析
1-(1-Methyl-1H-imidazol-2-yl)-1,4-diazepane dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the imidazole or diazepane rings are replaced with other groups. Common reagents include halogens and alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.
科学研究应用
1-(1-Methyl-1H-imidazol-2-yl)-1,4-diazepane dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 1-(1-methyl-1H-imidazol-2-yl)-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to neurotransmission and cellular signaling.
相似化合物的比较
1-(1-Methyl-1H-imidazol-2-yl)-1,4-diazepane dihydrochloride can be compared with other similar compounds:
Similar Compounds: Examples include 1-(1-methyl-1H-imidazol-4-yl)methylamine and 1-(3-aminopropyl)-2-methyl-1H-imidazole.
Uniqueness: The presence of both imidazole and diazepane rings in a single molecule makes it unique, offering a combination of properties not found in simpler compounds.
属性
分子式 |
C9H18Cl2N4 |
|---|---|
分子量 |
253.17 g/mol |
IUPAC 名称 |
1-(1-methylimidazol-2-yl)-1,4-diazepane;dihydrochloride |
InChI |
InChI=1S/C9H16N4.2ClH/c1-12-7-5-11-9(12)13-6-2-3-10-4-8-13;;/h5,7,10H,2-4,6,8H2,1H3;2*1H |
InChI 键 |
CERBEWRGXIPKAJ-UHFFFAOYSA-N |
规范 SMILES |
CN1C=CN=C1N2CCCNCC2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)pyridine-2-carboxylic acid](/img/structure/B15298793.png)
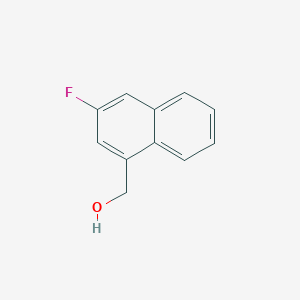
![2,2-Dibromo-3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15298796.png)
![6-(Adamantane-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B15298802.png)
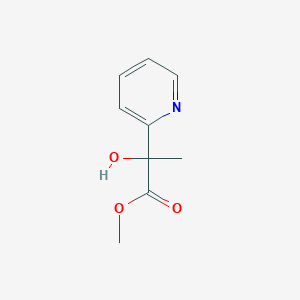

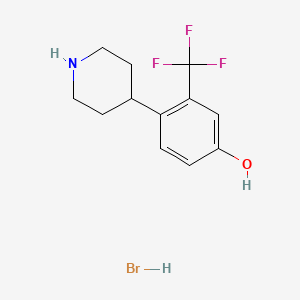
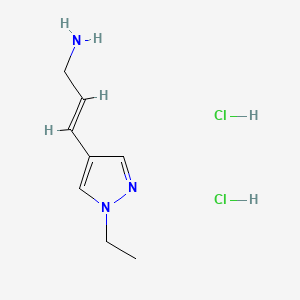
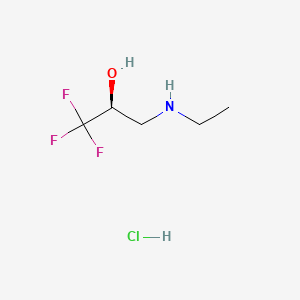
![1-(Iodomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B15298871.png)
![N-[4,6-dimethyl-2-(morpholin-4-yl)pyrimidin-5-yl]hexanamide](/img/structure/B15298883.png)
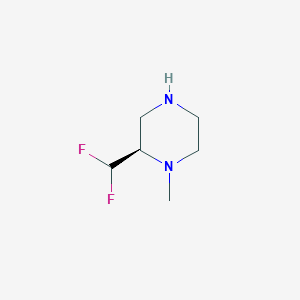
![Methyl 1-chloropyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B15298890.png)
![[3-(Methoxymethyl)azetidin-3-yl]methanol](/img/structure/B15298896.png)
